Home > Products > Screening Compounds P141142 > 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid - 2361645-16-9

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

Catalog Number: EVT-3139444
CAS Number: 2361645-16-9
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.059
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized base derivative of the nucleoside antibiotic Tubercidin [].

Ethyl 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate (3b)

  • Compound Description: This compound is an intermediate in the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid []. It is generated by the regioselective N-alkylation of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate.

3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (4b)

  • Compound Description: This compound is a functionalized base derivative of the nucleoside antibiotic Tubercidin [].

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidine (6)

  • Compound Description: This compound serves as a starting material for the synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine [].

Ethyl 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoate (7a)

  • Compound Description: This ester is an intermediate formed during the synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid [].

3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid (7b)

  • Compound Description: This compound is an N(9)-functionalized 7-deazapurine derivative [].

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (15)

  • Compound Description: This compound, synthesized from 2-pivaloyl-7-deazaguanine, demonstrates antitumor activity by primarily targeting thymidylate synthase [].

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic acid (4)

  • Compound Description: This compound is a ring-contracted analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). It displays significant inhibitory activity against human lymphoblastic leukemic cells (CCRF-CEM) in vitro, possibly by hindering de novo purine biosynthesis through the inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase) [].

2,4-Diamino-5-methylpyrrolo[2,3-d]pyrimidine (7)

  • Compound Description: This compound serves as a key starting material in the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (3), a dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [].

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (3)

  • Compound Description: This compound represents the first reported 2,4-diamino classical antifolate demonstrating potent inhibitory activity against both human DHFR and human TS [].

2-amino-4-oxo-5-methylpyrrolo[2,3-d]pyrimidine (12)

  • Compound Description: This compound acts as a crucial starting material in the synthesis of N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (4), a dual DHFR-TS inhibitor targeting the bifunctional enzyme derived from Toxoplasma gondii (tg) [].

N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (4)

  • Compound Description: This compound acts as a dual DHFR-TS inhibitor, specifically targeting the bifunctional enzyme from Toxoplasma gondii (tg) [].
Classification

This compound is classified as a heterocyclic organic compound, specifically a pyrrolo[2,3-d]pyrimidine derivative. The presence of the bromine atom enhances its reactivity and biological profile, making it an interesting candidate for further research in drug development.

Synthesis Analysis

The synthesis of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can be approached through various methodologies. A notable method involves the use of microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times significantly.

  1. Starting Materials: The synthesis often begins with commercially available pyrrolo[2,3-d]pyrimidine derivatives.
  2. Reagents: Key reagents include acetic acid and brominating agents (such as N-bromosuccinimide) to introduce the bromine atom at the 4-position.
  3. Reaction Conditions: Typical conditions involve heating the reaction mixture under microwave irradiation or refluxing in solvents like ethanol or acetic acid.
  4. Purification: The final product is usually purified by recrystallization or chromatography to ensure high purity.

For example, one synthesis route described involves reacting 4-bromo derivatives with acetic anhydride in the presence of a base to yield the corresponding acetic acid derivative .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups present in the compound based on characteristic absorption bands.
  • X-ray Crystallography: Offers precise information about the three-dimensional arrangement of atoms within the crystal lattice.

The molecular formula is C11H9BrN4O2C_{11}H_{9}BrN_{4}O_{2}, indicating a complex structure that includes multiple heteroatoms and functional groups conducive to biological activity.

Chemical Reactions Analysis

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can undergo several chemical reactions:

  1. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization at the 4-position.
  2. Esterification: Reacting with alcohols can yield esters, which may enhance solubility and bioavailability.
  3. Deprotonation: The carboxylic acid group can be deprotonated to form a carboxylate ion, which may engage in various coupling reactions.

These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action for 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is primarily centered around its interaction with biological targets such as enzymes or receptors:

  1. Inhibition of Enzymes: The compound may act as an inhibitor for specific kinases or phosphatases involved in cancer cell proliferation.
  2. Receptor Modulation: It may interact with certain receptors that mediate cellular signaling pathways related to tumor growth or inflammation.

Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity through these mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid include:

These properties are essential for determining the compound's suitability for various applications .

Applications

The applications of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid are diverse:

  1. Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further development in cancer therapeutics.
  2. Antimicrobial Activity: Preliminary studies suggest that derivatives may exhibit antimicrobial properties against specific bacterial strains .
  3. Research Tool: As a chemical probe, it can be used to study biological pathways involving pyrrolo[2,3-d]pyrimidines.
Synthetic Methodologies and Optimization Strategies for 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Installation

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 4-bromo position in 2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid, transforming it into advanced intermediates for drug discovery. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine scaffold facilitates oxidative addition of palladium(0) complexes to the C-Br bond, while the acetic acid moiety remains unreactive under optimized conditions. Key methodologies include:

  • Suzuki-Miyaura Coupling: Employing Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts (1–5 mol%) with aryl/heteroarylboronic acids in EtOH/H₂O (4:1) or dioxane/H₂O mixtures at 80–110°C. Electron-deficient boronic acids achieve >85% yield within 2–4 hours, while sterically hindered variants require elongated reactions (18–24 hours) [2] [5].
  • Buchwald-Hartwig Amination: Utilizing Pd(OAc)₂/BINAP or Pd₂(dba)₃/XPhos catalytic systems with Cs₂CO₃ base in toluene/dioxane. Primary amines and anilines couple efficiently (70–92% yield), but N-methylanilines exhibit reduced reactivity due to steric effects [1] [2].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Heteroaryl Compatibility
Pd(dppf)Cl₂EtOH/H₂O (4:1)8088–92Pyridyl, Thienyl
Pd(PPh₃)₄Dioxane/H₂O (3:1)10076–85Imidazolyl, Pyrazolyl
Pd(OAc)₂/SPhosDMF/H₂O (9:1)11068–75Limited for 2-pyridyl

Critical to success is the protection of the acetic acid moiety as a tert-butyl ester during coupling to prevent protodebromination or carboxylate coordination to palladium. Post-coupling deprotection with TFA regenerates the acid functionality without scaffold degradation [1] [7].

Regioselective Bromination Techniques in Pyrrolo[2,3-d]pyrimidine Scaffolds

Regioselective C4 bromination is essential for introducing the key halogen handle in pyrrolo[2,3-d]pyrimidine precursors. The electron-rich C4 position undergoes electrophilic substitution, while the acetic acid chain at C7 directs selectivity through steric and electronic effects:

  • Classical Bromination: Phosphoryl bromide (POBr₃) in refluxing acetonitrile (4–6 hours) achieves 80–85% C4-bromination but risks di/tribromination byproducts. Quenching with aqueous NaHCO₃ suppresses hydrolysis of the acetic acid group [4] [7].
  • Directed Lithiation-Bromination: n-BuLi (−78°C, THF) deprotonates C4 selectively, followed by Br₂ addition. This method affords >95% regioselectivity but requires anhydrous handling of the acetic acid substrate to prevent decarboxylation [4].
  • NBS-Mediated Bromination: N-Bromosuccinimide (1.05 equiv) in DMF at 0°C enables mild C4 functionalization (75% yield) with minimal side-chain bromination. This method is compatible with SEM-protected pyrrolo[2,3-d]pyrimidines, where the C7 acetic acid is protected as a benzyl ester [1] [4].

Table 2: Comparative Analysis of Bromination Methods

ReagentSolventTemp (°C)Reaction Time (h)Regioselectivity (%)Acid Stability
POBr₃MeCN804–680–85Moderate (hydrolysis risk)
Br₂ (via C4-Li)THF−78 to 01>95Low (anhydrous required)
NBSDMF0–25290–93High (protected acids)

Post-bromination, the C7 acetic acid is installed via N-alkylation of pyrrolo[2,3-d]pyrimidin-7-ones with ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium HSO₄⁻, NaOH(aq)/benzene), followed by ester hydrolysis with Amberlite IR-120 resin or LiOH [4] [7].

Carboxylic Acid Group Positioning Strategies for Bioisosteric Replacements

The acetic acid moiety in 2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid serves as a versatile handle for bioisosteric replacement, enhancing drug-like properties while retaining target engagement. Strategic modifications include:

  • Tetrazole Bioisosteres: Condensation with NaN₃/NH₄Cl in DMF at 120°C converts the acid to 5-substituted-1H-tetrazole (pKa ~4.9), mimicking carboxylate geometry and polarity. This replacement improves blood-brain barrier penetration in kinase inhibitors targeting CNS disorders like Alzheimer’s disease [3] [6].
  • Acylsulfonamide Installation: Carbodiimide-mediated coupling with arylsulfonamides yields acylsulfonamides (RNHC(O)SO₂R'), which maintain bidentate hydrogen-bonding capacity but resist glucuronidation. Computational studies confirm similar binding energies with arginine residues in kinase ATP pockets (−8.2 kcal/mol vs. −8.5 kcal/mol for carboxylate) [3] [6].
  • Amide and Ester Prodrugs: Esterification with pivaloyloxymethyl bromide enhances oral bioavailability (3–5x increase in Cₘₐₓ), while amidation with morpholine or piperazine improves solubility (>100 μg/mL vs. 15 μg/mL for parent acid) [6] [7].

Table 3: Physicochemical Properties of Carboxylic Acid Bioisosteres

BioisosterepKaLog D₇.₄H-Bond AcceptorsMetabolic Stability (t₁/₂, human microsomes)
Carboxylic Acid3.8−0.5212 min (glucuronidation)
Tetrazole4.50.2345 min (CYP2C9 oxidation)
Acylsulfonamide5.10.84>120 min
Ethyl EsterN/A1.92Hydrolyzed to acid (t₁/₂ = 20 min)

Positioning the acid at C7 (vs. N9 in purines) enables optimal vectoring toward solvent-exposed kinase regions, as confirmed by co-crystallography of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors [2] [5].

Solid-Phase Synthesis Approaches for Combinatorial Library Development

Solid-phase synthesis enables rapid diversification of 2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid into kinase-focused libraries. Two principal strategies are employed:

  • Carboxylate-Linker Immobilization: The acetic acid group couples to Wang or Rink amide resin via DIC/HOBt activation in DMF (24 hours, 25°C). After immobilization, on-resin Suzuki coupling introduces aryl/heteroaryl diversity at C4 using Pd(PPh₃)₄/K₂CO₃ in DME/H₂O. Cleavage with TFA/CH₂Cl₂ (1:1) liberates products in 65–80% purity [2] [7].
  • Halogen-Specific Functionalization: 4-Bromide displacement with polymer-bound amines (e.g., BALA resin) under microwave irradiation (150°C, 30 min) installs amino diversity, followed by acid deprotection and amide coupling. This method achieves 30-member libraries with purities >85% after reverse-phase HPLC [2] [8].

Table 4: Solid-Phase Strategies for Library Synthesis

Immobilization PointResin TypeDiversification StepCleavage ConditionsAverage Yield/Purity
C7 Carboxylic AcidWang ResinSuzuki at C4TFA/CH₂Cl₂ (1:1)78% yield, 75% purity
C4 BromideBALA ResinAmine displacementTFA/TIPS/H₂O (95:2.5:2.5)65% yield, 85% purity
C7 EsterHMBA ResinSonogashira at C4NaOH (aq)/THF70% yield, 80% purity

Automated parallel synthesis (Chemspeed SWING platform) coupled with on-resin reaction monitoring by FT-IR validates complete coupling, enabling production of >100 analogs in under 72 hours for kinase profiling [2] [8].

Properties

CAS Number

2361645-16-9

Product Name

2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

IUPAC Name

2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.059

InChI

InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14)

InChI Key

FTXPDHNMBNPDKV-UHFFFAOYSA-N

SMILES

C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.